molecular formula C8H14N2S B13271475 n-(Thiazol-5-ylmethyl)butan-2-amine

n-(Thiazol-5-ylmethyl)butan-2-amine

Cat. No.: B13271475
M. Wt: 170.28 g/mol
InChI Key: JRZLBCDTYVMAMZ-UHFFFAOYSA-N
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Description

n-(Thiazol-5-ylmethyl)butan-2-amine is a secondary amine derivative featuring a thiazole ring substituted at the 5-position with a methylbutan-2-amine chain.

Thiazole derivatives are pharmacologically significant due to their roles in enzyme inhibition, antimicrobial activity, and drug metabolism. However, specific research on this compound is sparse compared to structurally related thiadiazoles and thiazole-based impurities (e.g., those in and ). Its discontinued status implies that further exploration of its applications may require re-evaluation of synthetic pathways or biological screening.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)butan-2-amine

InChI

InChI=1S/C8H14N2S/c1-3-7(2)10-5-8-4-9-6-11-8/h4,6-7,10H,3,5H2,1-2H3

InChI Key

JRZLBCDTYVMAMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CN=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Thiazol-5-ylmethyl)butan-2-amine typically involves the reaction of thiazole derivatives with butan-2-amine under controlled conditions. One common method involves the use of thiazole-5-carboxaldehyde and butan-2-amine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: n-(Thiazol-5-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(Thiazol-5-ylmethyl)butan-2-amine, also known as (3-Methylbutan-2-yl)(1,3-thiazol-5-ylmethyl)amine, is a chemical compound with the molecular formula C9H16N2SC_9H_{16}N_2S. It contains a thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen. Research indicates that this compound exhibits significant biological activity and is being studied for its potential antioxidant properties and interactions with various biomolecules. The compound may influence specific biochemical pathways by acting on enzymes or receptors, although detailed mechanisms are still under investigation. Its structural characteristics suggest that it could be involved in therapeutic applications, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

This compound has several applications in scientific research:

  • Intermediate in Synthesis It serves as an intermediate in synthesizing various chemical compounds. These reactions allow for the modification of the compound's structure and properties, making it versatile for further synthetic applications.
  • Biological Activity Studies Studies on this compound have focused on its interactions with various biological targets. These interactions may affect enzyme activity and receptor function, leading to diverse biological effects. Ongoing research aims to elucidate these mechanisms further and assess the compound's efficacy in different biological contexts.

Potential interaction studies:

  • Enzyme Inhibition Assays Evaluating the compound's ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Studies Determining the compound's affinity and selectivity for various receptors.
  • Cell-Based Assays Assessing the compound's effects on cellular functions, such as proliferation, apoptosis, and differentiation.

Mechanism of Action

The mechanism of action of n-(Thiazol-5-ylmethyl)butan-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares n-(Thiazol-5-ylmethyl)butan-2-amine with structurally or functionally related compounds, focusing on structural features, biological activities, and research significance:

Compound Structural Features Biological Activities/Applications Synthesis Status Key References
This compound Secondary amine; thiazole ring at position 5; aliphatic chain Limited reported bioactivity; potential as a synthetic intermediate Discontinued CymitQuimica
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core; aromatic substituents; imine linkage Insecticidal, fungicidal activities; structural analogs show broad-spectrum bioactivity Actively studied Yu et al.
2-Amino-5-methylthiazole Simple thiazole; primary amine at position 2 Pharmaceutical impurity (e.g., Meloxicam-related); limited direct bioactivity Commercially available PharmaCompass
Thiazol-5-ylmethyl carbamate derivatives Thiazole linked to carbamate groups; complex peptide-like backbones Degradation products or impurities in pharmaceuticals; stability challenges Synthesized as impurities Pharmacopeial Forum
(E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine Thiadiazole-thiophene hybrid; Schiff base structure Anticancer, antimicrobial potential; emphasis on heterocyclic synergy Research-focused Demirtaş et al.

Key Findings from Comparisons:

Structural Divergence and Bioactivity: Thiadiazole derivatives (e.g., ) exhibit enhanced bioactivity (e.g., insecticidal, antimicrobial) compared to simple thiazoles like this compound. The N=C=S moiety in thiadiazoles is critical for binding to biological targets .

Synthesis and Stability :

  • Thiazol-5-ylmethyl derivatives in are frequently reported as pharmaceutical impurities, indicating instability or byproduct formation during synthesis. This aligns with the discontinued status of this compound, which may face similar challenges .
  • Thiadiazole derivatives (e.g., ) are more synthetically accessible and stable, contributing to their broader research adoption.

Pharmacological Relevance: Simple thiazoles like 2-amino-5-methylthiazole () are primarily impurities rather than active agents, whereas thiadiazoles are explored as drug candidates. This highlights a research bias toward thiadiazoles due to their proven efficacy .

Research and Commercial Implications

In contrast, thiadiazole derivatives dominate preclinical studies due to their versatile pharmacophores. Future studies on this compound could focus on:

  • Derivatization : Introducing electronegative groups or extending conjugation to enhance bioactivity.
  • Stability Studies : Addressing synthesis challenges highlighted by its discontinued status and impurity analogs .

Biological Activity

N-(Thiazol-5-ylmethyl)butan-2-amine, also known as (3-Methylbutan-2-yl)(1,3-thiazol-5-ylmethyl)amine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₆N₂S. The presence of a thiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen—contributes to its unique chemical properties. The thiazole moiety is known for its role in various biological activities, making this compound a subject of interest in medicinal chemistry.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and damage to cells. In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as a protective agent against oxidative damage .

2. Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-bearing compounds exhibited significant activity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, indicating the potential of thiazole derivatives in cancer therapy .

Compound Cell Line IC50 (µM) Mechanism
This compoundHepG2TBDInduction of apoptosis
Similar Thiazole DerivativePC12TBDCell cycle arrest

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Thiazole derivatives are known to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that compounds with modifications similar to this compound exhibit effective antibacterial activity, suggesting its utility in developing new antimicrobial agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in various biochemical pathways. These interactions could lead to modulation of enzyme activity or receptor function, resulting in diverse biological effects .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of thiazole derivatives demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, researchers synthesized several thiazole derivatives and tested their efficacy against various cancer cell lines. This compound showed promising results in inhibiting cell proliferation and inducing apoptosis in HepG2 cells at concentrations lower than those required for conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Thiazol-5-ylmethyl)butan-2-amine, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Common methods include nucleophilic substitution or coupling reactions. For example, thiazole derivatives are synthesized via cyclization of thiourea with α-halo ketones or via Mn(II)-catalyzed reactions for regioselective thiadiazole formation . For This compound, a plausible route involves reacting 5-(chloromethyl)thiazole with butan-2-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .
  • Validation : Confirm purity via HPLC (C18 column, gradient elution) and NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H NMR identifies protons on the thiazole ring (e.g., δ 7.5–8.5 ppm for thiazole-H) and aliphatic chains (δ 1.0–3.0 ppm). ¹³C NMR confirms carbonyl or amine linkages .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
  • Crystallography : X-ray diffraction (SHELX software) resolves bond lengths/angles and hydrogen-bonding networks. For thiazole derivatives, intermolecular N–H⋯N/S interactions often stabilize crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives like This compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, electron-withdrawing groups (e.g., CF₃) on the thiazole ring enhance anticancer activity, while bulky groups (e.g., tert-butyl) may reduce bioavailability .
  • Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) across cell lines (e.g., HeLa vs. MCF-7) and validate with positive controls (e.g., doxorubicin) .
  • Data Normalization : Account for batch-to-batch variability in compound purity using HPLC and adjust IC₅₀ values accordingly .

Q. What computational strategies predict the pharmacokinetic and mechanistic behavior of This compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., HIV integrase or PFOR enzyme). Thiazole rings often bind via π-π stacking or hydrogen bonding .
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 inhibition. For example, tert-butyl substituents may increase logP, affecting blood-brain barrier penetration .

Q. How can crystallographic data explain discrepancies in reactivity or stability of thiazole-based amines?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Use SHELXL to identify N–H⋯N/S interactions in crystal structures. For instance, centrosymmetric dimers in 5-chlorothiazol-2-amine derivatives stabilize the solid state but may reduce solubility .
  • Torsion Angle Analysis : Compare flexibility of the butan-2-amine chain across derivatives. Restricted rotation (e.g., due to steric hindrance) can impact conformational stability .

Methodological Considerations for Experimental Design

Q. What in vitro/in vivo models are suitable for evaluating the anticancer potential of This compound?

  • Methodological Answer :

  • In Vitro : Use apoptosis assays (Annexin V/PI staining) in cancer cell lines. Thiazole derivatives often induce caspase-3/7 activation .
  • In Vivo : Xenograft models (e.g., nude mice with HepG2 tumors) at doses of 10–50 mg/kg, with pharmacokinetic monitoring of plasma half-life and metabolite profiling .

Q. How can researchers address low yield or selectivity in the synthesis of This compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Mn(II) or Cu(I)) for regioselective thiazole formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of butan-2-amine, while additives like DMAP reduce side reactions .

Tables for Key Data

Property Technique Typical Findings for Thiazole Derivatives Reference
Anticancer Activity MTT AssayIC₅₀: 2–10 μM (HeLa cells)
LogP SwissADME Prediction1.5–3.5 (varies with substituents)
Crystal Packing X-ray DiffractionCentrosymmetric dimers via N–H⋯N bonds
Metabolic Stability CYP450 Inhibition AssayModerate inhibition of CYP3A4 (relevant for drug-drug interactions)

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